molecular formula C19H22N2O4 B4408865 2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B4408865
M. Wt: 342.4 g/mol
InChI Key: YLJJMQTWZWLCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has attracted the attention of many researchers due to its potential use in scientific research. DMMPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also act by inhibiting key enzymes and proteins.

Biochemical Pathways

It’s known that similar compounds can target specific biological pathways in the body. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also interact with and affect various biochemical pathways.

Result of Action

It’s known that similar compounds can have significant biochemical and physiological effects on the body. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also have significant molecular and cellular effects.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has several advantages for use in lab experiments, including its high purity, stability, and specificity for adenosine receptors. However, this compound also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations.

Future Directions

Future research on 2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide could focus on the development of new synthetic methods for its production, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Other potential directions for research include the study of its effects on other signaling pathways and its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of new fluorescent probes based on this compound could lead to new tools for the study of protein-ligand interactions and other biological processes.

Scientific Research Applications

2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein kinase activity, a ligand for the study of adenosine receptors, and a potential therapeutic agent for the treatment of cancer and other diseases. This compound has also been used in the development of new drugs and as a tool for the study of protein-ligand interactions.

properties

IUPAC Name

2,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-14-7-8-15(18(13-14)24-2)19(22)20-16-5-3-4-6-17(16)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJJMQTWZWLCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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